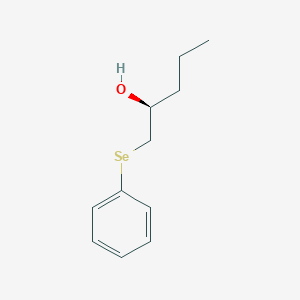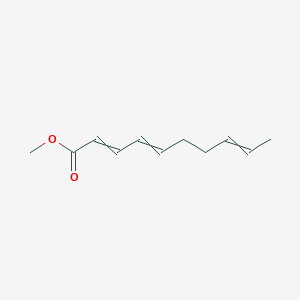
Methyl deca-2,4,8-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl deca-2,4,8-trienoate is a chemical compound known for its unique structure and properties. It is a polyunsaturated fatty ester with a molecular formula of C11H16O2. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl deca-2,4,8-trienoate can be synthesized through multi-step reactions. One common method involves the esterification of deca-2,4,8-trienoic acid with methanol. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced techniques and equipment to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: Methyl deca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated esters.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated esters .
Aplicaciones Científicas De Investigación
Methyl deca-2,4,8-trienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological signaling and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism by which methyl deca-2,4,8-trienoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating biological processes. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Methyl 2,4,6-decatrienoate: Known for its role as a pheromone in certain insect species.
Methyl 2,4-decadienoate: Used in the synthesis of various organic compounds.
Uniqueness: Methyl deca-2,4,8-trienoate is unique due to its specific triene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
652970-07-5 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl deca-2,4,8-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-10H,5-6H2,1-2H3 |
Clave InChI |
ZSJPJKHSGOTPAG-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
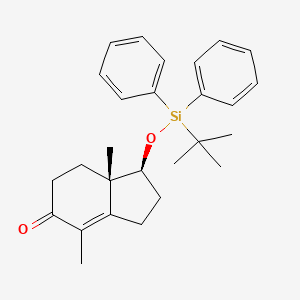
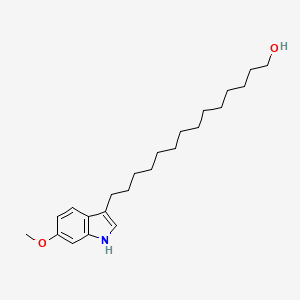

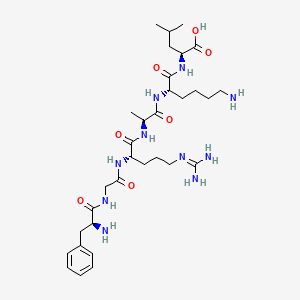
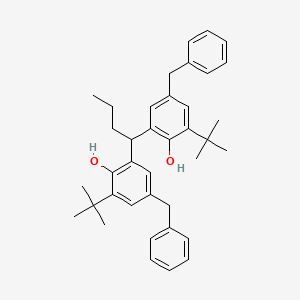
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
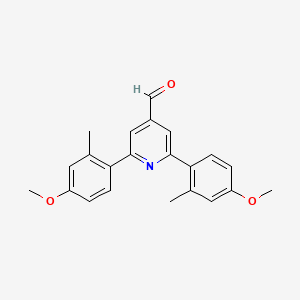

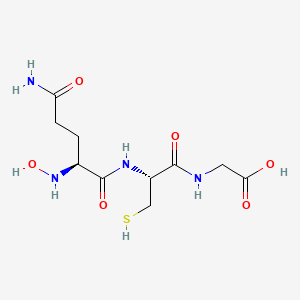
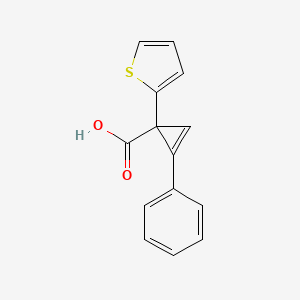
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
